

An In-depth Technical Guide to 4-Methoxybiphenyl

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Compound of Interest

Compound Name: 4-Methoxybiphenyl

Cat. No.: B1664174

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This technical guide provides a comprehensive overview of **4-Methoxybiphenyl**, a significant intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, spectroscopic data, and a detailed experimental protocol for its synthesis.

Core Molecular and Physical Properties

4-Methoxybiphenyl, also known as 4-phenylanisole, is a key aromatic compound utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.^[1] Its biphenyl structure is a common scaffold in many biologically active molecules and liquid crystals.^[2]

Quantitative Data Summary

The fundamental properties of **4-Methoxybiphenyl** are summarized in the tables below for quick reference.

Table 1: Molecular Identifiers and Weights

Identifier	Value	Reference
Molecular Formula	C ₁₃ H ₁₂ O	[3][4][5]
Molecular Weight	184.23 g/mol	[3][5]
Exact Mass	184.0888 g/mol	[4]
CAS Number	613-37-6	[4][5]

Table 2: Physical and Chemical Properties

Property	Value	Reference
Appearance	White to off-white crystalline powder or solid.	[1]
Melting Point	86 - 90 °C	[1][6]
Boiling Point	157 °C at 10 mmHg	[1][3]
Solubility	Insoluble in water; soluble in ether and ethanol.	[3]
Density	1.0278 g/cm ³ at 100 °C	[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **4-Methoxybiphenyl**. The following tables provide key data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 3: ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Reference
7.56 - 7.52	m	4H	Aromatic Protons	[7]
7.40	t	1H	Aromatic Proton	[7]
6.98	d	2H	Aromatic Protons	[7]
3.85	s	3H	-OCH ₃	[7]

Table 4: ¹³C NMR Spectroscopic DataSolvent: CDCl₃

Chemical Shift (δ) ppm	Assignment
159.1	C-OCH ₃
140.8	Ar-C
133.7	Ar-C
128.7	Ar-CH
128.1	Ar-CH
126.7	Ar-CH
114.1	Ar-CH
55.3	-OCH ₃

Table 5: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Description of Vibration
3030 - 3100	C-H stretch (aromatic)
2850 - 3000	C-H stretch (aliphatic, -OCH ₃)
1600, 1500, 1450	C=C stretch (aromatic ring)
1245	C-O-C stretch (asymmetric)
1030	C-O-C stretch (symmetric)
830	C-H bend (para-disubstituted ring)

Experimental Protocols: Synthesis of 4-Methoxybiphenyl

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for synthesizing **4-Methoxybiphenyl**.^[2] This reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, catalyzed by a palladium complex.^[8]

Suzuki-Miyaura Coupling Protocol

Objective: To synthesize **4-Methoxybiphenyl** from 4-bromoanisole and phenylboronic acid.

Materials:

- 4-bromoanisole (1.0 eq)
- Phenylboronic acid (1.1 - 1.5 eq)
- Palladium(II) acetate (Pd(OAc)₂) (0.02 mol%)
- Potassium carbonate (K₂CO₃) (2.0 eq)
- Acetone
- Water
- Ethyl acetate

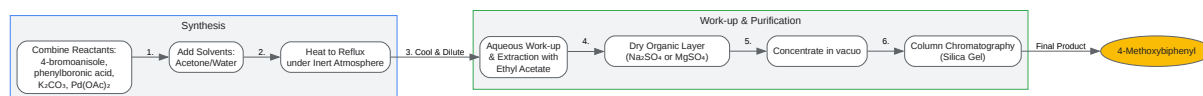
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-bromoanisole, phenylboronic acid, and potassium carbonate.
- **Catalyst Addition:** Add the palladium(II) acetate catalyst to the flask.
- **Solvent Addition:** Add a mixture of acetone and water to the flask.
- **Inert Atmosphere:** Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
- **Reaction:** Heat the mixture to reflux and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.
- **Extraction:** Extract the aqueous layer with ethyl acetate (3x).
- **Washing:** Combine the organic layers and wash with water, followed by brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography on silica gel to obtain pure **4-Methoxybiphenyl**.[\[2\]](#)

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of **4-Methoxybiphenyl**.



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Caption: Workflow for the synthesis and purification of **4-Methoxybiphenyl**.

Applications in Research and Development

4-Methoxybiphenyl is a valuable building block in several areas of chemical research and industry:

- **Pharmaceuticals:** It serves as an intermediate in the synthesis of various biphenyl derivatives that are investigated for their potential as downregulators of VEGF protein secretion and telomerase-related gene expressions.[9]
- **Material Science:** It is used in the production of advanced materials like polymers and resins to enhance properties such as thermal stability.[1]
- **Liquid Crystals:** As a key component in the manufacturing of liquid crystal displays (LCDs), it contributes to the development of high-quality electronic screens.[1]
- **Organic Synthesis:** Its stable and reactive nature makes it an ideal intermediate for creating dyes, pigments, and other complex organic molecules.[1]
- **Fragrance Industry:** It is also used in the formulation of fragrances.[1]

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